molecular formula C10H20N2O B6332197 1-(2-Methylpiperazin-1-yl)pentan-1-one CAS No. 1240568-49-3

1-(2-Methylpiperazin-1-yl)pentan-1-one

Cat. No.: B6332197
CAS No.: 1240568-49-3
M. Wt: 184.28 g/mol
InChI Key: SNHWEZAWLJLTGB-UHFFFAOYSA-N
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Description

1-(2-Methylpiperazin-1-yl)pentan-1-one is an organic compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a pentanone group attached to a methyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpiperazin-1-yl)pentan-1-one can be synthesized through a multi-step process involving the reaction of 2-methylpiperazine with pentanone derivatives. The typical synthetic route involves:

    Nucleophilic Substitution: The reaction of 2-methylpiperazine with a suitable alkyl halide, such as 1-bromopentane, under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(2-Methylpiperazin-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate, organic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized piperazine derivatives.

Scientific Research Applications

1-(2-Methylpiperazin-1-yl)pentan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: Interact with biological receptors, such as neurotransmitter receptors, to modulate their activity.

    Enzyme Inhibition: Inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Signal Transduction: Affect signal transduction pathways, influencing cellular responses and gene expression.

Comparison with Similar Compounds

1-(2-Methylpiperazin-1-yl)pentan-1-one can be compared with other similar compounds, such as:

    1-(2-Ethylpiperazin-1-yl)pentan-1-one: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.

    1-(2-Methylpiperazin-1-yl)butan-1-one: Similar structure but with a butanone group instead of a pentanone group, affecting its reactivity and applications.

    1-(2-Methylpiperazin-1-yl)hexan-1-one:

Uniqueness: this compound is unique due to its specific combination of a methyl-substituted piperazine ring and a pentanone group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methylpiperazin-1-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-7-6-11-8-9(12)2/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHWEZAWLJLTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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